3-Phenyl-3'-trifluoromethylpropiophenone
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Description
3-Phenyl-3'-trifluoromethylpropiophenone is a useful research compound. Its molecular formula is C16H13F3O and its molecular weight is 278.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydroxyaryne Precursors and Aryne Chemistry
A study by Yong-Ju Kwon et al. (2017) introduced 3-Hydroxy-2-(trialkylsilyl)phenyl triflates as versatile hydroxyaryne precursors, which are base-activated aryne precursors. These compounds, through a C-sp2-to-O 1,3-Brook rearrangement, facilitated the generation of highly regioselective phenol derivatives. Such research underscores the utility of hydroxyaryne precursors in synthesizing complex organic molecules, potentially offering insights into the synthetic versatility of "3-Phenyl-3'-trifluoromethylpropiophenone" in similar organic transformations (Kwon et al., 2017).
DNA Binding and Antioxidant Activities
Research by F. Rasool et al. (2021) on the synthesis of chalcones, structurally similar to "this compound," revealed their strong interaction with Salmon sperm DNA (SS-DNA) through intercalation mode. The study also highlighted the compounds' urease inhibition and antioxidant potential. These findings point to the possible applications of "this compound" in medicinal chemistry, particularly in the development of therapeutic agents with DNA-binding capabilities and antioxidant properties (Rasool et al., 2021).
Renewable Building Blocks for Polymer Synthesis
Acerina Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound related in function to phenylpropanoids, as a renewable building block for polybenzoxazine synthesis. This study suggests the potential of "this compound" in creating advanced materials, especially in designing environmentally friendly polymers with enhanced thermal and mechanical properties (Trejo-Machin et al., 2017).
Electrophilic Cyclization and Organic Synthesis
A. Recchi et al. (2020) described a selenium-promoted electrophilic cyclization of arylpropiolamides, leading to the synthesis of 3-organoselenyl spiro[4,5]trienones. This research demonstrates the complex reactions that fluorinated phenyl compounds can undergo, suggesting that "this compound" might also participate in novel cyclization reactions to generate unique organic structures with potential pharmaceutical applications (Recchi et al., 2020).
Properties
IUPAC Name |
3-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKMVXWUMBDRMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643987 |
Source
|
Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67082-01-3 |
Source
|
Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.